molecular formula C31H23ClN4O2S2 B12445431 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12445431
M. Wt: 583.1 g/mol
InChI Key: CLJZOSYOFKZPNR-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a benzothiazole ring, a chlorophenyl group, a phenoxyphenyl group, and a pyrazolone core, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Synthesis of the Pyrazolone Core: The pyrazolone core is often prepared by the condensation of hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The benzothiazole and pyrazolone intermediates are then coupled using a suitable linker, such as a chlorophenylsulfanyl group, under basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Utilized in studying biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Chemical Sensors: Employed in the creation of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of its targets. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • **(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-fluorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H23ClN4O2S2

Molecular Weight

583.1 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(2-phenoxyphenyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C31H23ClN4O2S2/c1-20(33-24-11-5-7-13-27(24)38-22-9-3-2-4-10-22)29-26(19-39-23-17-15-21(32)16-18-23)35-36(30(29)37)31-34-25-12-6-8-14-28(25)40-31/h2-18,35H,19H2,1H3

InChI Key

CLJZOSYOFKZPNR-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1OC2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)Cl

Origin of Product

United States

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